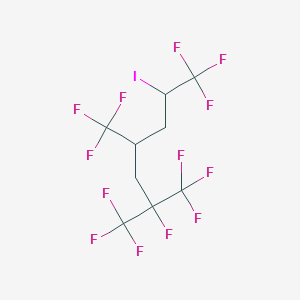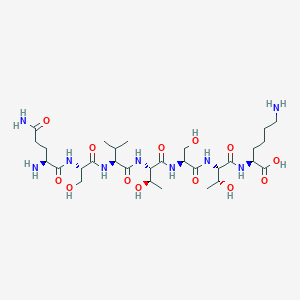![molecular formula C8H16N2O3S3 B14193650 S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine CAS No. 919990-31-1](/img/structure/B14193650.png)
S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine is an organic compound that belongs to the class of L-cysteine derivatives. This compound is characterized by the presence of a methanesulfinyl group attached to a propyl chain, which is further linked to a carbamothioyl group. The compound is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine typically involves the following steps:
Starting Materials: L-cysteine, methanesulfinyl chloride, and propylamine.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine undergoes various types of chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide derivative.
Substitution: The carbamothioyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted carbamothioyl derivatives.
Scientific Research Applications
S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine involves its interaction with various molecular targets and pathways. The methanesulfinyl group is known to participate in redox reactions, which can modulate cellular oxidative stress. The carbamothioyl group may interact with enzymes and proteins, influencing their activity and function. Overall, the compound’s effects are mediated through its ability to modulate redox balance and protein function.
Comparison with Similar Compounds
Similar Compounds
S-allyl-L-cysteine: A derivative of L-cysteine with an allyl group instead of a methanesulfinyl group.
S-methyl-L-cysteine: A derivative with a methyl group instead of a methanesulfinyl group.
S-propyl-L-cysteine: A derivative with a propyl group instead of a methanesulfinyl group.
Uniqueness
S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine is unique due to the presence of the methanesulfinyl group, which imparts distinct redox properties. This makes it particularly interesting for studies related to oxidative stress and redox biology. Additionally, the combination of the methanesulfinyl and carbamothioyl groups provides a unique chemical scaffold for the development of novel therapeutic agents.
Properties
CAS No. |
919990-31-1 |
|---|---|
Molecular Formula |
C8H16N2O3S3 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-methylsulfinylpropylcarbamothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H16N2O3S3/c1-16(13)4-2-3-10-8(14)15-5-6(9)7(11)12/h6H,2-5,9H2,1H3,(H,10,14)(H,11,12)/t6-,16?/m0/s1 |
InChI Key |
TVMBFSAEYQAFEF-AIUXZDRISA-N |
Isomeric SMILES |
CS(=O)CCCNC(=S)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CS(=O)CCCNC(=S)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate](/img/structure/B14193570.png)

![1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14193584.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193589.png)
![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)

![N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14193608.png)
![2-Chloro-N-[3-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14193610.png)


![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol](/img/structure/B14193622.png)

![9,10-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B14193654.png)
![2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol](/img/structure/B14193656.png)
